molecular formula C14H20BNO4 B1458383 (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid CAS No. 1704073-94-8

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid

Cat. No. B1458383
M. Wt: 277.13 g/mol
InChI Key: JKIZTNBKBGWIAF-UHFFFAOYSA-N
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Description

“(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

Some physical and chemical properties such as density, melting point, boiling point, and molecular weight might be available from suppliers , but specific values are not provided in the search results.

Scientific Research Applications

Antioxidant Properties and SAR Studies

Hydroxycinnamic acids (HCAs), including boronic acid derivatives, are studied for their significant biological properties, particularly their antioxidant capabilities. These studies aim to understand the structure-activity relationships (SARs) to generate more potent antioxidant molecules, highlighting the importance of unsaturated bonds and the catechol moiety in enhancing activity. Such insights could guide the optimization of boronic acid derivatives, including the one , for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Electrochemical Biosensors

Boronic acid derivatives, due to their unique properties, have been extensively applied in constructing electrochemical biosensors. These sensors are developed for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and various other analytes. The specificity of boronic acids towards diol-containing compounds like sugars, combined with their redox-active characteristics, forms the basis of these applications. This implies potential uses of specific boronic acid derivatives in non-enzymatic glucose sensing and other diagnostic tools (Wang et al., 2014).

Drug Discovery and Design

The exploration of boronic acids in drug discovery reveals their increasing incorporation into medicinal chemistry projects, leading to FDA-approved drugs and compounds in clinical trials. Boronic acids enhance drug potency and pharmacokinetics, suggesting that derivatives like "(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid" could be valuable leads in developing new therapeutic agents (Plescia & Moitessier, 2020).

Organic Light-Emitting Diodes (OLEDs)

Boron-dipyrromethene (BODIPY)-based materials, incorporating boronic acid functionalities, demonstrate potential as active materials in OLED devices. Their utility ranges from green to near-IR emitters, indicating that boronic acid derivatives could be explored for optoelectronic applications. The inclusion of boronic acid groups might afford novel properties to these materials, enhancing their performance in OLEDs (Squeo & Pasini, 2020).

Sensors with Double Recognition Sites

Boronic acid sensors featuring double recognition sites, including diboronic acids and monoboronic acids with additional binding moieties, offer enhanced selectivity and affinity. This advancement in sensor technology could leverage the specific compound for high-affinity sensing applications, especially for detecting carbohydrates and ions (Bian et al., 2019).

Safety And Hazards

Safety, risk, hazard, and MSDS information may be available for this compound , but specific details are not provided in the search results.

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c17-15(18)13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)19-9-10-20-14/h1-4,17-18H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIZTNBKBGWIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159279
Record name Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid

CAS RN

1704073-94-8
Record name Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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